Structural Differentiation: Cyclohexanecarboxamide vs. Acetamide/Isobutyramide/Pivalamide Analogs – Impact on cLogP, Steric Bulk, and Predicted Target Engagement
The cyclohexanecarboxamide moiety of 847387‑48‑8 confers substantially greater steric volume and lipophilicity compared to the acetamide (CAS 847387‑43‑3, MW 252.27, C₁₄H₁₂N₄O), isobutyramide (CAS 847387‑43‑3, MW 280.33, C₁₆H₁₆N₄O), and pivalamide (CAS 847387‑45‑5, MW 294.36, C₁₇H₁₈N₄O) analogs . The calculated logP difference is estimated to be +0.8 to +1.5 log units relative to the acetamide, placing the cyclohexanecarboxamide in a more lipophilic chemical space that may favor hydrophobic protein pockets or blood‑brain barrier penetration . Additionally, the cyclohexane ring introduces conformational rigidity absent in the flexible isobutyramide and sterically hindered pivalamide, potentially altering residence time and selectivity across kinase or HDAC targets [1].
| Evidence Dimension | cLogP and molecular weight comparison across amide variants |
|---|---|
| Target Compound Data | cLogP ≈ 3.8–4.2 (estimated); MW 320.4; C₁₉H₂₀N₄O |
| Comparator Or Baseline | Acetamide analog: cLogP ≈ 2.5–3.0, MW 252.3; Isobutyramide: cLogP ≈ 2.8–3.3, MW 280.3; Pivalamide: cLogP ≈ 3.2–3.7, MW 294.4 |
| Quantified Difference | ΔcLogP +0.8 to +1.5 vs. acetamide; ΔMW +26–68 Da |
| Conditions | In silico prediction using standard cLogP algorithms; no experimental logP data available |
Why This Matters
Higher lipophilicity can translate into enhanced membrane permeability and altered tissue distribution, which directly impacts selection of a chemical probe for cell‑based vs. biochemical assays.
- [1] Imidazolyl pyrimidine inhibitor compounds having HDAC and/or CDK inhibitory activity. US Patent Application US20100009990, 2010. View Source
